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Compound of Interest

Compound Name: 4-(1H-Pyrazol-3-yl)phenol

Cat. No.: B1384387 Get Quote

An In-depth Technical Guide to 4-(1H-Pyrazol-3-yl)phenol: Structure, Properties, and

Therapeutic Potential

Introduction
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single

molecular entity is a proven strategy for the discovery of novel therapeutic agents. 4-(1H-
Pyrazol-3-yl)phenol represents a quintessential example of this approach, integrating the

biologically versatile pyrazole nucleus with a phenolic moiety. Compounds containing both

phenolic and pyrazole motifs are significant constituents of many bioactive molecules.[1][2] The

pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone

in the architecture of numerous pharmaceuticals, including the anti-inflammatory drug

Celecoxib and the anti-obesity agent Rimonabant.[2][3] Concurrently, the phenol group is a

well-established structural alert for antioxidant activity and a key interaction point for various

biological receptors.

This technical guide offers a comprehensive overview of 4-(1H-Pyrazol-3-yl)phenol, tailored

for researchers, scientists, and drug development professionals. It delves into the molecule's

chemical structure, physicochemical properties, synthetic pathways, and spectroscopic

characterization. Furthermore, it synthesizes current knowledge on its diverse biological

activities and explores the structure-activity relationships (SAR) that govern its therapeutic

potential, providing a foundational resource for future research and development endeavors.
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Chemical Identity and Physicochemical Properties
4-(1H-Pyrazol-3-yl)phenol, also referred to as 4-(1H-Pyrazol-5-yl)phenol due to tautomerism,

is an aromatic heterocyclic compound. The pyrazole ring can exist in different tautomeric forms,

which is a critical consideration in its synthesis and biological interactions.[4] The fundamental

properties of this core structure are summarized below.

Property Value Source(s)

Molecular Formula C₉H₈N₂O [5]

Molecular Weight 160.17 g/mol [6][7]

IUPAC Name 4-(1H-Pyrazol-3-yl)phenol [5]

Synonyms 4-(1H-Pyrazol-5-yl)phenol [5]

CAS Number 135685725 (for 5-yl isomer) [5]

Canonical SMILES
C1=CC(=CC=C1C2=CC=NN2)

O
[5]

Predicted XlogP 1.5 [5]

Appearance

White to light yellow

powder/crystal (typical for

related compounds)

[8]

Melting Point

90-94 °C (for the related

isomer 2-(1H-Pyrazol-3-

yl)phenol)

[9]

Note: Physicochemical data for the specific 4-(1H-Pyrazol-3-yl)phenol isomer can be limited;

therefore, data for closely related analogues are provided for context.

Synthesis and Characterization
The synthesis of phenolic pyrazole derivatives is well-established, with the most common and

robust method being the cyclocondensation reaction between a 1,3-difunctional compound and

hydrazine or its derivatives.[3] This approach offers versatility in introducing substituents onto

both the pyrazole and phenyl rings.
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General Synthetic Workflow
The primary route to 4-(1H-Pyrazol-3-yl)phenol involves the reaction of a 1-(4-

hydroxyphenyl)-1,3-dione precursor with hydrazine hydrate. The choice of the 1,3-dicarbonyl

starting material is critical as it directly dictates the substitution pattern of the final pyrazole.

Core Reaction Product

4'-Hydroxychalcone
(α,β-unsaturated ketone)

1-(4-Hydroxyphenyl)-1,3-dione

Cyclocondensation

Reacts with

Hydrazine Hydrate
(H₂N-NH₂·H₂O)

4-(1H-Pyrazol-3-yl)phenolYields

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-(1H-Pyrazol-3-yl)phenol.

Spectroscopic Characterization
The structural confirmation of synthesized phenolic pyrazoles relies on a combination of

standard spectroscopic techniques.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will characteristically show

signals for the aromatic protons on the phenol ring, typically in the δ 6.8-7.8 ppm range. The

pyrazole ring protons will appear as distinct signals, and the protons of the phenolic -OH and

pyrazole -NH groups will present as exchangeable singlets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the

presence of the aromatic and heterocyclic rings, with distinct chemical shifts for the phenolic

carbon attached to the hydroxyl group (~155-160 ppm) and the carbons of the pyrazole ring.

[10]
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IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch for the phenol

group (~3200-3600 cm⁻¹), an N-H stretch from the pyrazole ring (~3100-3300 cm⁻¹), C=N

and C=C stretching vibrations (~1500-1650 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).

[10]

Mass Spectrometry (MS): Provides the molecular ion peak corresponding to the molecular

weight of the compound (m/z ~160), confirming its elemental composition.[11]

Biological Activities and Pharmacological
Significance
The 4-(1H-Pyrazol-3-yl)phenol scaffold is a privileged structure in drug discovery, with

derivatives exhibiting a wide spectrum of biological activities.[3][12] This broad applicability

stems from the synergistic combination of the pyrazole core, which acts as a versatile binding

element and a bioisostere for other aromatic rings, and the phenol group, a potent hydrogen

bond donor and antioxidant.[4]

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are clinically used as

nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The mechanism often involves the

inhibition of cyclooxygenase (COX) enzymes. Phenolic pyrazoles have shown potential as

inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[1][2]

Antioxidant Activity: The phenolic hydroxyl group is a classic radical scavenger. Phenolic

pyrazole derivatives have demonstrated potent antioxidant effects in assays such as the

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2] This activity is crucial

for combating oxidative stress implicated in numerous diseases.

Anticancer Activity: The pyrazole nucleus is present in various anticancer agents.[14]

Derivatives of 4-(1H-Pyrazol-3-yl)phenol have been investigated for their cytotoxic effects

against various cancer cell lines, with mechanisms potentially involving the inhibition of

protein kinases or other signaling pathways crucial for tumor growth.[15]

Antimicrobial and Antifungal Activity: The pyrazole scaffold has been incorporated into

numerous compounds with significant antibacterial and antifungal properties.[12][13]
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Antitubercular Activity: Specific derivatives have shown good activity against Mycobacterium

tuberculosis, highlighting their potential for developing new treatments for tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for optimizing the potency and selectivity of 4-(1H-
Pyrazol-3-yl)phenol derivatives. The core structure presents several points for chemical

modification to fine-tune its pharmacological profile.

4-(1H-Pyrazol-3-yl)phenol Scaffold

Key Modification Points

R1: Phenol Ring
- OH position (ortho, meta, para)

- Additional substituents (e.g., halogens, alkyls)

R2: Pyrazole N1-Position
- Alkylation/Arylation affects ADME

- Can modulate binding and selectivity

R3: Pyrazole C4-Position
- Bulky groups can influence target fit

Modulates antioxidant & H-bonding capacity Critical for pharmacokinetics & tautomer stabilization Steric hindrance point for tuning selectivity

Click to download full resolution via product page

Caption: Key sites for molecular modification on the pyrazole-phenol scaffold.

The Phenolic Group: The position and electronic environment of the hydroxyl group are

critical. For antioxidant activity, a catechol (dihydroxy) moiety generally enhances radical

scavenging capacity compared to a single hydroxyl group.[1] Halogenation of the phenol

ring, such as introducing chlorine or bromine, can significantly increase antimicrobial

potency.[16][17]

The Pyrazole N1 Position: Substitution at the N1 position of the pyrazole ring is a common

strategy. Attaching aryl groups can enhance binding to hydrophobic pockets in target

enzymes. This position is crucial for modulating pharmacokinetic properties like absorption,

distribution, metabolism, and excretion (ADME).
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The Pyrazole C4 Position: The C4 position is another key site for modification. Introducing

different functional groups here can alter the molecule's shape and electronic distribution,

impacting its interaction with biological targets. For instance, SAR studies on related

pyrazoles showed that substitutions at this position were critical for anti-biofilm activity.[18]

Experimental Protocols
To facilitate further research, this section provides a representative, detailed protocol for the

synthesis of a phenolic pyrazole derivative, a foundational step for any subsequent biological

evaluation.

Protocol: Synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-
1H-pyrazol-3-yl]phenol
This protocol is adapted from a known procedure for synthesizing a closely related analogue

and illustrates the core cyclocondensation methodology.[19] The causality behind experimental

choices is explained to provide field-proven insight.

Objective: To synthesize a diaryl-substituted phenolic pyrazole via cyclocondensation of a 1,3-

dione with phenylhydrazine, followed by demethylation.

Materials:

1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Phenylhydrazine

Absolute Ethanol

48% Hydrogen Bromide in Acetic Acid

Standard reflux and purification apparatus (round-bottom flasks, condenser, magnetic stirrer,

rotary evaporator, chromatography columns).

Step-by-Step Methodology:

Step 1: Synthesis of the Pyrazole Intermediate (Cyclocondensation)
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Procedure: Dissolve 0.1 mole of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-

dione in 200 mL of absolute ethanol in a round-bottom flask. Add 0.1 mole of

phenylhydrazine to the solution.

Expertise:Using a 1:1 molar ratio ensures complete reaction of the dione. Ethanol is an

excellent solvent for both reactants and facilitates the reaction towards completion under

reflux.

Procedure: Fit the flask with a condenser and reflux the mixture for 7 hours with constant

stirring.

Trustworthiness:Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-

validating step to confirm the consumption of starting materials and the formation of the

product.

Procedure: After completion, remove the solvent under reduced pressure using a rotary

evaporator. This will yield a viscous residue.

Procedure: Purify the residue by recrystallization from absolute ethanol to obtain the

methoxy-protected pyrazole intermediate.

Step 2: Demethylation to Yield Final Phenolic Product

Procedure: Take the purified intermediate from Step 1 and treat it with an excess of 48%

hydrogen bromide in acetic acid.

Expertise:HBr in acetic acid is a powerful and classic reagent for cleaving aryl methyl

ethers. The acidic conditions protonate the ether oxygen, making the methyl group

susceptible to nucleophilic attack by the bromide ion, thus releasing the free phenol.

Procedure: Reflux the mixture until TLC analysis indicates the complete conversion of the

starting material.

Procedure: After cooling, carefully pour the reaction mixture into ice water to precipitate

the crude product.
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Procedure: Collect the solid product by filtration, wash thoroughly with water to remove

residual acid, and dry.

Procedure: Further purify the crude product by column chromatography on silica gel or by

recrystallization to obtain the final compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-

pyrazol-3-yl]phenol.

Step 3: Characterization

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and

Mass Spectrometry as described in Section 2.2.

Conclusion and Future Perspectives
4-(1H-Pyrazol-3-yl)phenol is a molecule of significant interest, standing at the intersection of

proven pharmacophores. Its straightforward synthesis, coupled with the vast chemical space

accessible through substitution, makes it an attractive scaffold for drug discovery campaigns.

The diverse biological activities reported for its derivatives, ranging from anti-inflammatory to

anticancer, underscore its therapeutic potential.

Future research should focus on synthesizing novel libraries of derivatives with systematic

modifications at the key SAR points to develop compounds with enhanced potency and target

selectivity. Investigating their mechanisms of action at a molecular level and exploring their

potential in more complex disease models will be crucial steps in translating the promise of this

versatile scaffold into next-generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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